molecular formula C10H18N2S B13159223 1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine

1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine

Cat. No.: B13159223
M. Wt: 198.33 g/mol
InChI Key: AISOQNNIMKUBEE-UHFFFAOYSA-N
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Description

1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine (CAS: See COA

Properties

Molecular Formula

C10H18N2S

Molecular Weight

198.33 g/mol

IUPAC Name

1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine

InChI

InChI=1S/C10H18N2S/c1-6(11)8-7(2)12-9(13-8)10(3,4)5/h6H,11H2,1-5H3

InChI Key

AISOQNNIMKUBEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C(C)(C)C)C(C)N

Origin of Product

United States

Chemical Reactions Analysis

1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Based on the search results, information regarding the applications of "1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine" is limited. The available data primarily focuses on its chemical properties and related compounds.

Here's what can be gathered from the search results:

Chemical Information:

  • Name: this compound is the compound of interest .
  • Molecular Formula: The molecular formula for a related compound, 1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)-N-[(4-methylthiophen-3-yl)methyl]ethanamine, is C16H24N2S2 .
  • Synonyms: AKOS018807721 is listed as a synonym for the related compound .
  • IUPAC Name: The IUPAC name for the related compound is 1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)-N-[(4-methylthiophen-3-yl)methyl]ethanamine .
  • Molecular Weight: The molecular weight of the related compound is 308.5 g/mol .
  • Usage: It is intended for research use only and not for diagnostic or therapeutic purposes .

Potential Research Areas:
While specific applications for "this compound" are not detailed, the search results suggest potential areas of interest based on related compounds and the presence of thiazole and amine groups:

  • Pharmaceutical Research: The compound could be an intermediate in the synthesis of pharmaceutical compounds, as suggested by a patent for the preparation of 1,3-thiazol-5-ylmethyl derivatives .
  • Cosmetics: Polymers, including those with properties tailored through chemical modifications, are used in cosmetics for various purposes such as film formation, rheology modification, and delivery of active ingredients . It is possible that this compound or its derivatives could be explored in this field .
  • Material Science: Thiazole derivatives have applications in material science . The tert-butyl group could influence the compound's properties in polymer chemistry or other material applications .

Mechanism of Action

The mechanism of action of 1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Anticancer Potential:

Thiazole derivatives with bulky substituents (e.g., tert-butyl) and heterocyclic appendages (e.g., triazoles) exhibit promising anticancer activity. For instance, 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine demonstrated efficacy in preliminary in vitro assays, likely due to interactions with DNA or enzyme active sites . The target compound’s ethanamine chain may similarly enhance cellular uptake or target binding .

Antioxidant Activity:

Morpholine-functionalized thiazoles, such as those reported by Perekhoda et al. (2017), showed significant radical-scavenging activity in artificial oxidative stress models. This suggests that the ethanamine group in this compound could be modified to incorporate antioxidant motifs .

Biological Activity

1-(2-Tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine is a thiazole-derived compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C10H18N2S
  • Molecular Weight : 198.33 g/mol
  • Structure : The compound features a thiazole ring substituted with tert-butyl and methyl groups, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Interaction : It has been shown to interact with monoamine oxidase (MAO) enzymes, which are crucial for the oxidative deamination of neurotransmitters. This interaction can modulate the metabolism of neuroactive amines, thereby affecting neurotransmission and potentially influencing mood and behavior.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by altering the activity of receptors and enzymes involved in cellular communication. This could lead to changes in gene expression and cellular metabolism, impacting processes such as energy production and utilization.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazole compounds exhibit antimicrobial properties. For instance, related thiazole derivatives have shown efficacy against various bacterial strains, indicating that this compound might possess similar activities .

Antimicrobial Activity

A study assessing the antimicrobial properties of thiazole derivatives found that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural similarities to active compounds suggest potential effectiveness against pathogens like E. coli and Staphylococcus aureus.

CompoundMIC (mg/mL)Target Organisms
Derivative A0.17E. coli
Derivative B0.23Staphylococcus aureus
1-(2-Tert-butyl...)TBDTBD

Neuropharmacological Effects

Research indicates that compounds with similar structures can affect neurotransmitter systems. For example, thiazole derivatives have been explored for their potential antidepressant effects through MAO inhibition. This suggests that this compound may also exhibit neuropharmacological properties worth investigating further.

Case Study 1: Enzyme Inhibition

A study focused on enzyme inhibition demonstrated that a series of thiazole derivatives could effectively inhibit MAO activity in vitro. The results indicated that modifications at specific positions on the thiazole ring significantly influenced inhibitory potency . This highlights the importance of structural variations in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

In another investigation into antimicrobial effects, a range of thiazole derivatives was tested for their Minimum Inhibitory Concentration (MIC) against various bacterial strains. Compounds showed varying degrees of effectiveness, suggesting that further exploration of structure–activity relationships could optimize antimicrobial properties .

Q & A

Q. What are the optimal synthetic routes for 1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanamine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting tert-butyl-substituted thiazole precursors with ethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via recrystallization or column chromatography is recommended to achieve >95% purity . Key intermediates like 4-methyl-1,3-thiazole derivatives may require protection/deprotection strategies to avoid side reactions.

Q. How can researchers characterize the compound’s structural purity?

Combined spectroscopic methods are essential:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., tert-butyl at C2, methyl at C4) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₈N₂S, MW: 198.12 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection at 254 nm to assess purity (>98% for biological assays) .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
  • Waste Disposal : Segregate hazardous waste (e.g., reaction solvents) and consult certified disposal services .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental structural data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD basis set) can optimize molecular geometry and predict bond angles/energies. For instance, discrepancies in thiazole ring dihedral angles between X-ray crystallography and DFT models may arise from crystal packing effects. Validate computational results by comparing with experimental data (e.g., SHELXL-refined crystallographic coordinates) .

Q. What strategies address low yields in derivatization reactions?

  • Catalysis : Use Pd-catalyzed cross-coupling for aryl functionalization (e.g., Suzuki-Miyaura reactions).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of tert-butyl-substituted intermediates.
  • Temperature Control : Microwave-assisted synthesis at 100–120°C reduces reaction time and byproducts .

Q. How can researchers validate biological activity mechanisms?

  • In Vitro Assays : Screen for antitumor activity using MTT assays (e.g., IC₅₀ values against HeLa or MCF-7 cells) .
  • Molecular Docking : Model interactions with biological targets (e.g., kinases) using AutoDock Vina. Compare binding affinities with structurally similar compounds (e.g., 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines) .

Q. What analytical challenges arise in stability studies?

  • Degradation Pathways : Hydrolysis of the ethanamine group under acidic conditions can occur. Monitor via LC-MS.
  • Storage Conditions : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the thiazole ring .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across studies?

  • Dose-Dependent Effects : Ensure consistent molar concentrations (e.g., 1–100 µM range) and exposure times (24–72 hrs).
  • Cell Line Variability : Validate results across multiple lines (e.g., compare epithelial vs. leukemia cells).
  • Control Compounds : Use reference drugs (e.g., doxorubicin) to calibrate assay sensitivity .

Q. What causes variability in crystallographic refinement metrics?

  • Data Resolution : High-resolution (<1.0 Å) datasets reduce R-factor discrepancies. Use SHELXL for refinement, ensuring proper weighting of diffraction data.
  • Disorder Modeling : Account for tert-butyl group rotational disorder using PART/ISOR commands in SHELX .

Methodological Resources

  • Crystallography : SHELX suite for structure determination .
  • Computational Chemistry : Gaussian 16 for DFT optimizations .
  • Biological Assays : PubChem BioActivity data (AID 1259401) for benchmarking .

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